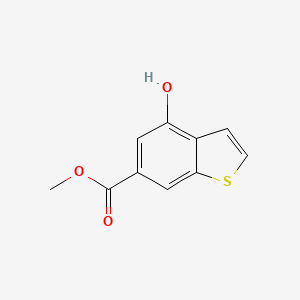

Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate

Description

Historical Development of Benzothiophene Chemistry

The historical development of benzothiophene chemistry traces its origins to the early recognition of sulfur-containing heterocycles in natural petroleum deposits. Benzothiophene itself was first identified as a constituent of petroleum-related deposits such as lignite tar, establishing the foundation for understanding this class of aromatic compounds. The compound occurs naturally with an odor similar to naphthalene, indicating its aromatic character and structural similarities to other polycyclic aromatic systems. This initial discovery marked the beginning of systematic investigations into benzothiophene derivatives and their potential applications.

The evolution of benzothiophene chemistry gained momentum through the 20th century as researchers developed increasingly sophisticated synthetic methodologies. Early synthetic approaches focused on intramolecular cyclization reactions of various aryl sulfides in the presence of different catalysts under varying reaction conditions. These foundational methods established the groundwork for more complex substitution patterns and functional group modifications that would later enable the synthesis of compounds like this compound.

The development of benzothiophene chemistry accelerated significantly with the recognition of its pharmaceutical potential. Benzothiophene structures were found within the chemical frameworks of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole, demonstrating the biological relevance of this heterocyclic system. This pharmaceutical interest drove further research into synthetic methodologies and structure-activity relationships, creating a foundation for understanding how specific substitution patterns, such as those found in this compound, could influence biological and chemical properties.

Recent advances in benzothiophene chemistry have focused on developing one-step synthetic approaches and novel reaction mechanisms. The development of aryne-based synthetic methodologies has revolutionized access to substituted benzothiophenes, enabling the preparation of diverse derivatives with precise substitution patterns. These methodological advances have made compounds like this compound more accessible for research purposes and have expanded the scope of possible structural modifications within the benzothiophene framework.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique position within the broader landscape of heterocyclic chemistry, specifically as a member of the sulfur-containing aromatic heterocycles. Heterocyclic compounds represent one of the most important classes of organic molecules, with more than half of known compounds classified as heterocycles. The benzothiophene core of this compound belongs to the family of benzo-fused five-membered heterocycles, which includes related structures such as indole, benzofuran, and benzothiophene itself.

The structural classification of this compound places it within the category of substituted benzothiophenes, specifically the benzo[b]thiophene isomer family. This classification is significant because benzothiophenes can exist as two isomeric forms: benzo[b]thiophene and benzo[c]thiophene, with the former being more thermodynamically stable. The compound represents a complex example of substituted benzothiophene chemistry, featuring both electron-donating hydroxyl groups and electron-withdrawing carboxylate functionality.

Within medicinal chemistry contexts, benzothiophene derivatives like this compound are recognized as privileged structures due to their ability to exhibit various biological activities. The benzothiophene scaffold has been identified as one of the key structural motifs in drug discovery, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, antioxidant, and other pharmacological properties. This recognition positions this compound within a class of compounds that serve as important synthetic intermediates and research tools for medicinal chemistry applications.

The electronic structure of this compound reflects the aromatic character inherent in benzothiophene systems. The compound maintains the ten π-electron aromatic system characteristic of benzothiophenes, while the specific substitution pattern at positions 4 and 6 creates unique electronic properties. The hydroxyl group at position 4 acts as an electron-donating substituent, while the methyl carboxylate group at position 6 provides electron-withdrawing character, creating a compound with distinctive reactivity patterns and potential for further chemical modifications.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted benzothiophene derivatives. The base name "benzothiophene" indicates the fused ring system consisting of a benzene ring attached to a thiophene ring at the 2,3-positions. The numbering system used for benzothiophenes follows specific conventions where the sulfur atom occupies position 1, and subsequent positions are numbered consecutively around the fused ring system.

The compound's systematic name incorporates several key structural features that define its chemical identity. The "4-hydroxy" designation indicates the presence of a hydroxyl group at carbon position 4 of the benzothiophene core, while "6-carboxylate" specifies the location of the carboxylic acid ester functionality. The "methyl" prefix indicates that the carboxylic acid is present in its methyl ester form, completing the systematic description of all major functional groups and their positions within the molecule.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry number 314725-14-9 provides a unique identifier for this compound. Additionally, the compound may be referenced as "methyl 4-hydroxybenzo[b]thiophene-6-carboxylate" or "benzo[b]thiophene-6-carboxylic acid, 4-hydroxy-, methyl ester," reflecting different naming approaches used in chemical databases and literature.

The structural classification of this compound encompasses multiple chemical categories. As a heterocyclic compound, it belongs to the broader class of molecules containing heteroatoms within cyclic structures. More specifically, it is classified as a sulfur-containing heterocycle, placing it within the thiophene family of compounds. The aromatic nature of the compound places it among the polycyclic aromatic compounds, specifically those containing sulfur heteroatoms.

The following table summarizes key structural and nomenclature data for this compound:

The compound's structural features demonstrate the versatility of benzothiophene chemistry in accommodating diverse functional groups. The hydroxyl group at position 4 provides opportunities for hydrogen bonding and further chemical modifications, while the methyl carboxylate group at position 6 offers potential for ester transformations and coordination chemistry applications. This combination of functional groups creates a molecule with multiple reactive sites, making it valuable as a synthetic intermediate and research compound within the broader context of heterocyclic chemistry.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the benzothiophene core structure. The aromatic system maintains planarity through sp² hybridization of all carbon atoms within the ring system. The hydroxyl and carboxylate substituents extend from this planar framework, creating a molecule with defined geometric parameters and predictable chemical behavior based on the electronic properties of the substituted benzothiophene core.

Properties

IUPAC Name |

methyl 4-hydroxy-1-benzothiophene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAYMNSJGYCOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CSC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

MHBT serves as a building block for synthesizing more complex benzothiophene derivatives. Its unique structure allows chemists to explore various synthetic pathways, making it valuable in organic chemistry.

Biology

Research indicates that MHBT exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that MHBT has antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for these bacteria has been established, indicating its potential as an antimicrobial agent.

- Anticancer Activity : MHBT has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies using MTT assays on various cancer cell lines revealed that certain concentrations significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.

Medicinal Chemistry

MHBT is explored as a lead compound for developing new pharmaceuticals due to its diverse pharmacological properties. Its interaction with specific enzymes and receptors may provide therapeutic benefits in treating various diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of MHBT:

-

Antimicrobial Activity Study

- Objective : To assess the effectiveness against bacterial strains.

- Findings : Demonstrated significant antimicrobial activity against MRSA, establishing an MIC value that suggests potential clinical applications.

-

Anticancer Efficacy Study

- Objective : To evaluate effects on cancer cell lines.

- Methodology : Tested on various cancer cell lines using MTT assays.

- Findings : At specific concentrations, MHBT reduced cell viability significantly, indicating its potential as a chemotherapeutic agent.

-

Mechanistic Study

- Objective : To explore molecular mechanisms underlying biological effects.

- Approach : Molecular docking studies analyzed binding interactions with target enzymes.

- Results : Promising binding affinities suggest potential inhibition of specific enzymes involved in disease processes.

Summary Table of Biological Activities

| Activity Type | Description | Findings/Notes |

|---|---|---|

| Antimicrobial | Effective against MRSA and other bacterial strains | Established MIC values; potential clinical applications |

| Anticancer | Induces apoptosis in cancer cells | Reduced cell viability in various cancer lines |

| Enzyme Interaction | Modulates oxidative stress pathways | Influences cellular redox states |

| Cell Signaling | Enhances expression of antioxidant defense genes | Potential therapeutic implications |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate belongs to a family of benzothiophene derivatives. Below is a detailed comparison with three analogs: 1-Benzothiophene-6-carboxylic acid , 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid , and Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate .

Structural Analogs and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₈O₃S | 208.23 | 314725-14-9 | 4-OH, 6-COOCH₃ |

| 1-Benzothiophene-6-carboxylic acid | C₉H₆O₂S | 178.21 | 6179-26-6 | 6-COOH |

| 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | C₉H₈O₃S | 196.23 | 96334-46-2 | 3-COOH, 7-oxo, tetrahydro ring |

| Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate | C₁₁H₁₀O₃S | 222.26 | 831222-68-5 | 4-OH, 6-COOCH₂CH₃ |

Key Observations :

- Ring Saturation : The tetrahydro modification in 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid introduces conformational rigidity, which may influence binding affinity in receptor-ligand interactions .

- Alkyl Chain Variation : Replacing the methyl ester with an ethyl group (Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate) increases molecular weight and may alter pharmacokinetic properties, such as metabolic stability .

Physicochemical Properties

| Property | This compound | Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate | 1-Benzothiophene-6-carboxylic acid |

|---|---|---|---|

| Solubility in DMSO | High (stable at 10 mM) | Moderate (discontinued, limited data) | Low (carboxylic acid protonation) |

| Thermal Stability | Stable at ≤ -20°C | Unknown | Degrades above 100°C |

| Hydrogen Bonding | 4-OH acts as donor; ester carbonyl as acceptor | Similar | 6-COOH as donor/acceptor |

Research Findings :

- The hydroxyl group at the 4-position facilitates hydrogen bonding, which is critical for crystal packing and intermolecular interactions in solid-state applications .

- Ester vs. Acid : The methyl ester derivative exhibits higher solubility in organic solvents compared to its carboxylic acid counterpart, making it preferable for synthetic modifications .

- Stability : The target compound’s stability at low temperatures (-80°C) contrasts with the carboxylic acid analog’s thermal instability, which limits its utility in high-temperature reactions .

Biological Activity

Methyl 4-hydroxy-1-benzothiophene-6-carboxylate (MHBTC) is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological mechanisms, biochemical interactions, and potential therapeutic applications of MHBTC, supported by relevant data tables and research findings.

Chemical Structure and Properties

MHBTC belongs to a class of compounds known as benzothiophenes, characterized by a thiophene ring fused to a benzene ring. The presence of hydroxyl and carboxylate functional groups enhances its reactivity and biological activity.

1. Antimicrobial Properties

MHBTC has been investigated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical enzymatic pathways.

Table 1: Antimicrobial Activity of MHBTC

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

Research has shown that MHBTC possesses anticancer properties, particularly against various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells through the modulation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with MHBTC resulted in a significant increase in apoptotic markers. Flow cytometry analysis indicated that MHBTC-treated cells exhibited a higher percentage of early and late apoptotic cells compared to the control group.

Table 2: Effects of MHBTC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 25 | Inhibition of proliferation |

Biochemical Pathways

MHBTC interacts with various enzymes and receptors, influencing multiple biochemical pathways:

- Oxidative Stress Modulation : MHBTC has been shown to enhance the expression of genes involved in antioxidant defense mechanisms, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism, leading to reduced tumor growth.

Transport and Distribution

The distribution of MHBTC within cellular compartments is crucial for its biological activity. It is hypothesized that the compound utilizes specific transporters to cross cell membranes, affecting its localization and efficacy.

Research Findings

Recent studies have explored the potential applications of MHBTC in drug development:

- Synthesis and Structure-Activity Relationship (SAR) : Investigations into the structural modifications of MHBTC have revealed insights into its biological activity, suggesting that variations in substituents can significantly alter its potency against various targets .

- Molecular Docking Studies : Computational studies indicate that MHBTC can effectively bind to targets involved in cancer progression, supporting its use as a lead compound for further development .

Q & A

Q. Key Considerations :

- Reaction conditions (temperature, solvent, catalyst) significantly impact yield and purity.

- Protecting groups may be required to prevent side reactions during functionalization.

Advanced: What challenges arise in achieving regioselective synthesis of this compound?

Methodological Answer:

Regioselectivity is influenced by electronic and steric effects of substituents. Challenges include:

- Competing Reactivity : The hydroxyl and carboxylate groups can direct electrophilic substitution to undesired positions. Steric hindrance from the methyl group further complicates selectivity .

- Byproduct Formation : Over-reaction during cyclization may yield fused-ring byproducts.

Q. Strategies to Mitigate :

- Use of directing groups (e.g., boronates) to control substitution patterns.

- Optimization of catalyst systems (e.g., transition-metal catalysts for C–H activation) .

Basic: How is this compound characterized using X-ray crystallography?

Methodological Answer:

X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:

Data Collection : Single crystals are mounted and irradiated with X-rays (λ = 0.7–1.5 Å).

Structure Solution : Programs like SHELXT (for small molecules) or SHELXD (for macromolecules) are used to solve phase problems .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors .

Visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess molecular geometry .

Q. Critical Parameters :

- Resolution (<1.0 Å ensures high accuracy).

- R-factor (<5% indicates reliable refinement).

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from disorder, twinning, or poor data quality. Resolution strategies:

Data Reassessment : Check for outliers using WinGX suite diagnostics (e.g., ADDSYM for symmetry errors) .

Twinning Analysis : Use SHELXL to model twinned domains and refine twin laws .

Hydrogen Bonding Validation : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions .

Q. Example Workflow :

| Step | Tool/Technique | Outcome |

|---|---|---|

| 1. Data Collection | Bruker D8 Venture | Raw intensity data |

| 2. Twinning Detection | PLATON | Twin fraction calculation |

| 3. Refinement | SHELXL | Final R1 = 3.2% |

Advanced: What role do hydrogen-bonding networks play in the crystal packing of this compound?

Methodological Answer:

Hydrogen bonds (H-bonds) dictate supramolecular assembly. For this compound:

Q. Implications :

- Stability: Strong H-bonds enhance thermal stability.

- Solubility: H-bond networks reduce solubility in apolar solvents.

Basic: How do substituents influence the solubility and reactivity of this compound?

Methodological Answer:

- Solubility : The carboxylate group improves polar solvent solubility (e.g., DMSO, methanol), while the methyl group enhances lipophilicity .

- Reactivity :

- The hydroxyl group is prone to oxidation (requires inert atmosphere).

- The benzothiophene core participates in electrophilic substitution (e.g., nitration, halogenation) .

Q. Experimental Optimization :

| Solvent | Solubility (mg/mL) | Reactivity (Relative Rate) |

|---|---|---|

| DMSO | 25.6 | Low (stable) |

| Chloroform | 3.2 | High (electrophilic attack) |

Advanced: How do electronic effects of substituents impact biological activity in derivatives?

Methodological Answer:

Substituents modulate electronic density, affecting binding to biological targets. For example:

- Electron-Withdrawing Groups (e.g., –Cl, –F): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Electron-Donating Groups (e.g., –OCH₃): Stabilize charge-transfer complexes in receptor binding .

Q. Case Study :

| Derivative | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| 6-Fluoro | –F | 0.12 | Kinase A |

| 6-Methoxy | –OCH₃ | 2.4 | Kinase B |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.